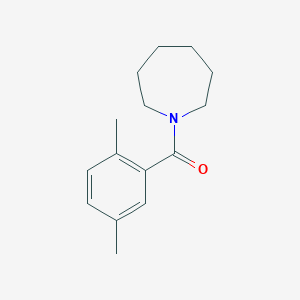
1-(2,5-dimethylbenzoyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethylbenzoyl)azepane is a heterocyclic compound that has been extensively studied for its potential applications in various fields of scientific research. The compound is also known as DMA and belongs to the class of azepanes. DMA has a unique molecular structure that makes it an interesting compound for research purposes.
Mécanisme D'action
The mechanism of action of DMA is not fully understood. However, it is believed that DMA acts as a photosensitizer by absorbing light energy and transferring it to oxygen molecules, leading to the generation of reactive oxygen species (ROS). The ROS generated by DMA can cause damage to cancer cells, leading to their destruction. DMA has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase activity is believed to be responsible for the potential use of DMA in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
DMA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMA can induce apoptosis, or programmed cell death, in cancer cells. DMA has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In vivo studies have shown that DMA can reduce the size of tumors in mice. DMA has also been shown to have neuroprotective effects by preventing the death of neurons in the brain. DMA has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
DMA has several advantages for use in lab experiments. It is a cost-effective compound that can be easily synthesized in high yield. DMA has also been extensively studied, and its properties are well understood. However, DMA has some limitations for use in lab experiments. It is a relatively toxic compound and requires careful handling. DMA is also sensitive to light and air, which can lead to its degradation.
Orientations Futures
There are several future directions for research on DMA. One potential direction is to explore its potential as a photosensitizer for use in photodynamic therapy for cancer treatment. Another potential direction is to investigate its potential use as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. Further studies are also needed to understand the mechanism of action of DMA and its biochemical and physiological effects. Additionally, the synthesis of DMA derivatives with improved properties may lead to the development of new drugs and materials.
Conclusion:
In conclusion, DMA is a heterocyclic compound that has been extensively studied for its potential applications in various fields of scientific research. DMA has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. DMA has also been used as a monomer for the synthesis of polymers with unique properties. However, further research is needed to fully understand the mechanism of action of DMA and its potential applications.
Méthodes De Synthèse
The synthesis of DMA involves the reaction of 2,5-dimethylbenzoyl chloride with azepane in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces DMA as a white crystalline solid. The yield of DMA from this reaction is typically high, making it a cost-effective method for its synthesis.
Applications De Recherche Scientifique
DMA has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, DMA has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. DMA has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In material science, DMA has been used as a monomer for the synthesis of polymers with unique properties. In organic chemistry, DMA has been used as a reagent for the synthesis of various compounds.
Propriétés
IUPAC Name |
azepan-1-yl-(2,5-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-12-7-8-13(2)14(11-12)15(17)16-9-5-3-4-6-10-16/h7-8,11H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHWCCSZTUWFSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
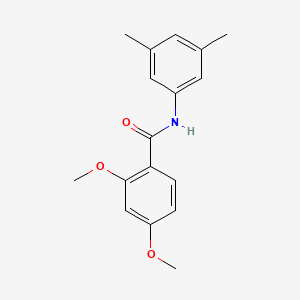
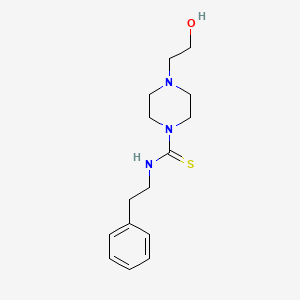
![3-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5737509.png)
![2-(2-thienyl)-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5737523.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B5737533.png)
![3-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5737534.png)
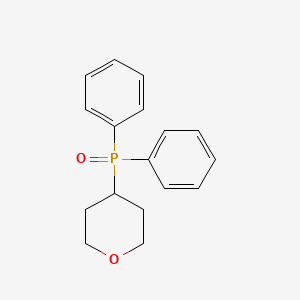
![10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5737560.png)
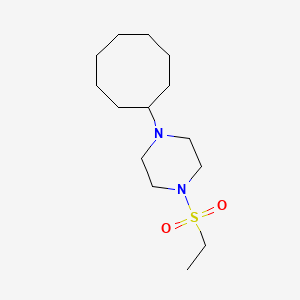
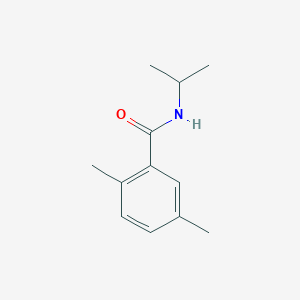
![3-[2-(4-bromophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5737573.png)
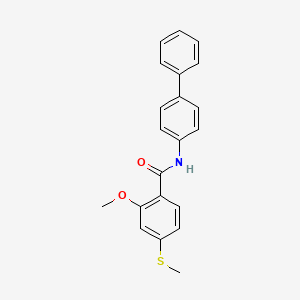
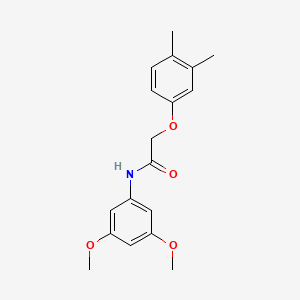
![5-[(benzylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5737600.png)
